

Spectroscopic Profile of 1-(3-Aminophenyl)ethane-1,2-diol: A Technical Overview

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethane-1,2-diol

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This technical guide provides a detailed overview of the spectroscopic characteristics of the organic compound **1-(3-Aminophenyl)ethane-1,2-diol**. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the predicted and theoretical spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in the absence of publicly available experimental spectra.

Chemical Structure and Properties

Chemical Name: **1-(3-Aminophenyl)ethane-1,2-diol** Molecular Formula: $C_8H_{11}NO_2$ Molecular Weight: 153.18 g/mol CAS Number: 112534-31-3

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for **1-(3-Aminophenyl)ethane-1,2-diol** in peer-reviewed literature, the following sections provide a theoretical analysis of the expected spectral features based on the compound's structure, alongside predicted mass spectrometry data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for **1-(3-Aminophenyl)ethane-1,2-diol** suggests several possible adducts.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	154.08626
[M+Na] ⁺	176.06820
[M-H] ⁻	152.07170
[M+NH ₄] ⁺	171.11280
[M+K] ⁺	192.04214
[M+H-H ₂ O] ⁺	136.07624
[M] ⁺	153.07843

Table 1: Predicted Mass Spectrometry Data for 1-(3-Aminophenyl)ethane-1,2-diol. Data sourced from computational predictions.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methylene, hydroxyl, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (Ar-H)	6.5 - 7.2	m	4H
Methine (CH-OH)	~4.5	t or dd	1H
Methylene (CH ₂ -OH)	~3.5	d	2H
Hydroxyl (OH)	Broad, variable	s (br)	2H
Amine (NH ₂)	Broad, variable	s (br)	2H

Table 2: Theoretical
¹H NMR Data for 1-(3-Aminophenyl)ethane-1,2-diol.

2.2.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Type	Expected Chemical Shift (ppm)
Aromatic (C-NH ₂)	~145
Aromatic (C-C)	~138
Aromatic (CH)	113 - 130
Methine (CH-OH)	~75
Methylene (CH ₂ -OH)	~65

Table 3: Theoretical ¹³C NMR Data for 1-(3-Aminophenyl)ethane-1,2-diol.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H Stretch	3200 - 3600 (broad)	Hydroxyl groups
N-H Stretch	3300 - 3500 (medium)	Primary amine
C-H Stretch (Aromatic)	3000 - 3100 (sharp)	Aromatic ring
C-H Stretch (Aliphatic)	2850 - 3000 (medium)	Alkane groups
C=C Stretch (Aromatic)	1450 - 1600 (medium)	Aromatic ring
C-O Stretch	1000 - 1260 (strong)	Alcohol groups
N-H Bend	1550 - 1650 (medium)	Primary amine

Table 4: Theoretical Infrared (IR) Spectroscopy Data for 1-(3-Aminophenyl)ethane-1,2-diol.

Experimental Protocols

While specific experimental protocols for **1-(3-Aminophenyl)ethane-1,2-diol** are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

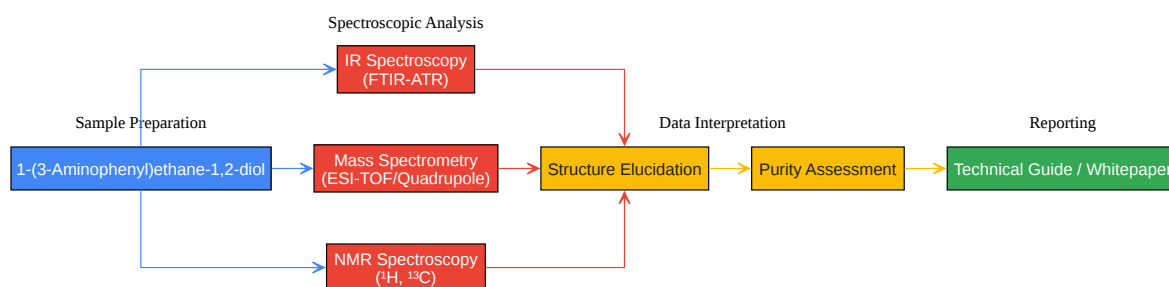
3.1. NMR Spectroscopy A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Mass Spectrometry Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

3.3. IR Spectroscopy The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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References

- 1. PubChemLite - 1-(3-aminophenyl)ethane-1,2-diol (C₈H₁₁NO₂) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Aminophenyl)ethane-1,2-diol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3213720#spectroscopic-data-for-1-3-aminophenyl-ethane-1-2-diol-nmr-ir-ms]

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